molecular formula C18H26N2O2 B14350905 N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide CAS No. 90279-53-1

N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide

Cat. No.: B14350905
CAS No.: 90279-53-1
M. Wt: 302.4 g/mol
InChI Key: LGIKCUGIBRSPGE-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetylphenyl group attached to a piperidinylpentanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide typically involves the following steps:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to form the 4-acetylphenyl intermediate. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Attachment of the Piperidinyl Group: The next step involves the introduction of the piperidinyl group. This can be done through a nucleophilic substitution reaction where the piperidine reacts with a suitable leaving group on the acetylphenyl intermediate.

    Formation of the Pentanamide Backbone: The final step involves the formation of the pentanamide backbone. This can be achieved through an amidation reaction where the piperidinyl intermediate reacts with a pentanoic acid derivative in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups on the phenyl or piperidinyl rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or piperidinyl derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-2-[1-oxo-4-(piperidin-1-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide stands out due to its specific structural features, such as the combination of an acetylphenyl group with a piperidinylpentanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90279-53-1

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-piperidin-1-ylpentanamide

InChI

InChI=1S/C18H26N2O2/c1-15(21)16-8-10-17(11-9-16)19-18(22)7-3-6-14-20-12-4-2-5-13-20/h8-11H,2-7,12-14H2,1H3,(H,19,22)

InChI Key

LGIKCUGIBRSPGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCCN2CCCCC2

Origin of Product

United States

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